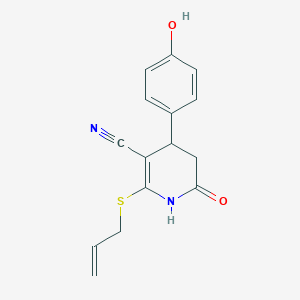![molecular formula C15H10Br2N4OS B11689821 2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine atoms, a phenyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 3-phenyl-5-sulfanyl-4H-1,2,4-triazole with 2,4-dibromophenol under specific conditions. The reaction is carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic and sulfanyl groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring and phenolic group are believed to play crucial roles in its biological activity, potentially interacting with enzymes and other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- **2,4-DIBROMO-6-[(E)-[(3-ISOPROPOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO]METHYL]PHENOL
- **2,4-DIIODO-6-[(E)-[(3-ISOPROPOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO]METHYL]PHENOL
Uniqueness
What sets 2,4-DIBROMO-6-[(E)-[(3-PHENYL-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL apart is its specific combination of bromine atoms, phenyl group, and triazole ring, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10Br2N4OS |
|---|---|
Molecular Weight |
454.1 g/mol |
IUPAC Name |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Br2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)/b18-8+ |
InChI Key |
UUZDZFURHMZYQO-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)
![4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl (2E)-3-(furan-2-YL)prop-2-enoate](/img/structure/B11689768.png)

![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
![N-(4-methoxyphenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11689790.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B11689797.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)

